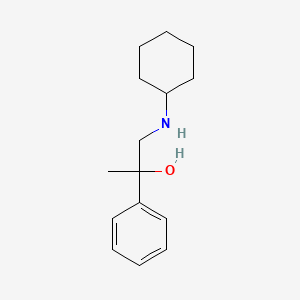

1-(Cyclohexylamino)-2-phenylpropan-2-ol

Description

Overview of Amino Alcohol Structural Motifs in Advanced Organic Chemistry

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality imparts a unique chemical reactivity, allowing them to participate in a wide array of chemical transformations. They are extensively utilized as solvents, high-boiling bases, and crucial intermediates in the synthesis of more complex molecules. rsc.org In the realm of advanced organic chemistry, amino alcohols are particularly valued as chiral ligands and auxiliaries in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. rsc.org The ability of chiral amino alcohols to induce stereoselectivity is a cornerstone of modern pharmaceutical and fine chemical synthesis.

Unique Architectural Features and Stereochemical Complexity of 1-(Cyclohexylamino)-2-phenylpropan-2-ol

This compound possesses a fascinating molecular architecture that distinguishes it from simpler amino alcohols. Its structure incorporates a bulky cyclohexyl group attached to the nitrogen atom, a phenyl group, and a tertiary alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups introduces the element of chirality, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

The specific arrangement of the cyclohexylamino, phenyl, and hydroxyl groups around the chiral center creates a unique three-dimensional environment. This steric and electronic landscape is crucial in dictating how the molecule interacts with other reagents and catalysts, making it a potentially valuable asset in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H23NO | PubChem |

| Molecular Weight | 233.35 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 124434510-97-2 | PubChem |

Note: This table is interactive and the data is sourced from public chemical databases.

Historical Context and Preliminary Academic Research on Structurally Related Amino Alcohols

While specific academic research on this compound is limited, the broader class of N-substituted amino alcohols with phenyl and cycloalkyl moieties has been a subject of investigation for several decades. For instance, a 1968 study published in the Journal of the Chemical Society C: Organic detailed the synthesis of a series of amino-alcohols related to Benzhexol (1-cyclohexyl-1-phenyl-3-piperidinopropan-1-ol). rsc.org This research explored the replacement of the cyclohexyl group with other functionalities and modifications of the amino group, highlighting the early interest in the structure-activity relationship of such compounds. rsc.org

Furthermore, numerous patents describe the synthesis and application of structurally similar compounds. For example, a US patent from 1972 discloses 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols for their potential therapeutic applications. google.com Research into the synthesis of related compounds like 1-phenylpropan-2-amine derivatives has also been active, with modern approaches employing biocatalysts like transaminases for stereoselective synthesis. nih.gov These historical and ongoing studies on analogous compounds provide a valuable framework for understanding the potential synthetic strategies and applications of this compound.

Current Gaps and Future Academic Research Perspectives for this compound

Future academic research should, therefore, focus on the following areas:

Stereoselective Synthesis: Developing efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. A recent 2025 publication on stereoselective amino alcohol synthesis via electrocatalytic radical cross-couplings presents a promising avenue for exploration. rsc.org This method offers a streamlined approach to accessing enantiopure amino alcohols and could potentially be adapted for the synthesis of the target compound.

Catalytic Applications: Investigating the potential of its chiral forms as ligands or catalysts in asymmetric synthesis. The unique steric and electronic properties conferred by the cyclohexyl and phenyl groups could lead to high levels of stereocontrol in various chemical reactions.

Structural and Spectroscopic Characterization: A thorough characterization of the compound using modern analytical techniques such as single-crystal X-ray diffraction, advanced NMR spectroscopy, and mass spectrometry would provide invaluable insights into its three-dimensional structure and chemical behavior. A 2023 study on a related quinoline (B57606) derivative demonstrated the power of combining experimental and computational methods for comprehensive characterization, a strategy that could be applied here.

The exploration of this compound holds the promise of uncovering a novel and potentially valuable tool for the synthetic organic chemist. Its unique combination of structural features warrants a dedicated research effort to fully elucidate its chemical properties and unlock its potential applications in the field of advanced organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-(cyclohexylamino)-2-phenylpropan-2-ol |

InChI |

InChI=1S/C15H23NO/c1-15(17,13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2,4-5,8-9,14,16-17H,3,6-7,10-12H2,1H3 |

InChI Key |

CTVQEDNSZFUDON-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CCCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexylamino 2 Phenylpropan 2 Ol

Stereoselective Synthesis of 1-(Cyclohexylamino)-2-phenylpropan-2-ol

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic strategies to obtain specific stereoisomers. These methods are broadly categorized into enantioselective and diastereoselective approaches, as well as those utilizing the chiral pool or chiral auxiliaries.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A prominent strategy for synthesizing enantiomerically enriched β-amino alcohols is the asymmetric ring-opening of epoxides. For the synthesis of this compound, this would involve the reaction of a prochiral epoxide, such as 2-methyl-2-phenyloxirane, with cyclohexylamine (B46788). The key to enantioselectivity lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the epoxide ring.

Various catalytic systems have been developed for the enantioselective aminolysis of epoxides. mdpi.comresearchgate.net For instance, chiral Lewis acids and organocatalysts have demonstrated effectiveness in promoting the asymmetric ring-opening of meso-epoxides with amines, yielding β-amino alcohols with high enantiomeric excesses. researchgate.netorganic-chemistry.org A hypothetical enantioselective synthesis of (S)-1-(cyclohexylamino)-2-phenylpropan-2-ol could employ a chiral catalyst to direct the nucleophilic attack of cyclohexylamine on one of the benzylic carbons of 2-methyl-2-phenyloxirane.

Another enantioselective route involves the asymmetric reduction of a suitable prochiral amino ketone precursor. This approach, however, is more commonly applied to the synthesis of secondary alcohols.

Diastereoselective Control Strategies in the Synthesis of this compound

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. In the context of this compound, a key strategy involves the directed reduction of an α-amino ketone precursor. For example, the reduction of 1-(cyclohexylamino)-1-phenylpropan-2-one could lead to the formation of different diastereomers (syn or anti) of the target compound.

The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the presence of chelating agents. For instance, the use of a reagent that can coordinate with both the carbonyl group and the adjacent amino group can lead to a cyclic transition state, favoring the formation of one diastereomer over the other. An efficient method for the diastereoselective preparation of 1,3-syn-amino alcohols involves the use of Ti(iOPr)₄ to coordinate an intermediate imino alcohol, followed by reduction. organic-chemistry.org

Furthermore, three-component condensation reactions can offer high diastereoselectivity. A study on the synthesis of α-hydroxy-β-amino acid derivatives via a Lewis acid-catalyzed three-component condensation of an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal (B89532) reported high diastereoselection for the syn products. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound.

Chiral Pool Synthesis and Chiral Auxiliary-Mediated Routes to this compound

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. For the synthesis of this compound, a plausible chiral pool precursor would be an enantiomerically pure phenylpropanolamine derivative. For example, starting from a specific stereoisomer of 2-amino-1-phenylpropan-1-ol, a sequence of reactions including N-cyclohexylation could potentially yield the desired product while retaining the initial stereochemistry.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of β-hydroxy-α-amino esters, chiral ligands like ProPhenol have been used in zinc-catalyzed asymmetric aldol (B89426) reactions to achieve high diastereo- and enantioselectivity. acs.org A similar approach could be envisioned where a chiral auxiliary is attached to a precursor of this compound to control the stereochemical outcome of a key bond-forming reaction.

Rational Design of Synthetic Routes to this compound

The rational design of synthetic routes involves the logical disconnection of the target molecule into readily available starting materials. For this compound, two primary disconnections lead to reductive amination and organometallic addition strategies.

Reductive Amination Strategies and Their Mechanistic Insights

Reductive amination is a powerful method for forming C-N bonds and is a direct route to amines from carbonyl compounds. pearson.com The synthesis of this compound via this method would likely start from 1-hydroxy-1-phenyl-2-propanone and cyclohexylamine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the final amine product.

The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdma.chyoutube.com For instance, the reductive amination of 1-phenyl-2-propanone with ammonia (B1221849) using Raney nickel as a catalyst has been shown to produce amphetamine in high yield. mdma.chresearchgate.net A similar catalytic hydrogenation approach with cyclohexylamine and 1-hydroxy-1-phenyl-2-propanone could yield the target compound. The use of palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are also effective catalysts for reductive amination. nih.gov

| Precursor Ketone | Amine | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| 1-Phenyl-2-propanone | Ammonia | Raney Nickel, H₂ | Amphetamine | 86 | mdma.ch |

| 1-Phenyl-2-propanone | Ammonia | Platinum Oxide, H₂ | Amphetamine | - | mdma.ch |

| Phenol | Cyclohexylamine | Pd/C, H₂ | Cyclohexylaniline | - | nih.gov |

| 1-Hydroxy-1-phenyl-2-propanone | Ammonia | Raney Nickel, H₂ | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | - | researchgate.net |

This table presents data for analogous reductive amination reactions.

Grignard and Organometallic Additions to Imines/Ketones Precursors

The tertiary alcohol functionality in this compound suggests a retrosynthetic disconnection to an amino ketone and an organometallic reagent. Specifically, the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to 1-(cyclohexylamino)propan-2-one would yield the target molecule after an acidic workup. miracosta.eduyoutube.com

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the amino ketone. youtube.com This forms a magnesium alkoxide intermediate, which is then protonated during the workup to give the tertiary alcohol. miracosta.edu It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents like water. miracosta.edu

An alternative, though less direct, route could involve the addition of an organometallic reagent to an imine. However, for the synthesis of a tertiary alcohol, the Grignard addition to a ketone precursor is more straightforward.

| Ketone Precursor | Grignard Reagent | Product | Reference |

| Benzophenone | Phenylmagnesium Bromide | Triphenylmethanol | miracosta.edu |

| Propanone | Phenylmagnesium Bromide | 2-Phenylpropan-2-ol | youtube.com |

| Cyclopentanone | Phenylmagnesium Bromide | Phenylcyclopentanol | chegg.com |

This table illustrates the versatility of Grignard reactions in synthesizing tertiary alcohols.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all components, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov One-pot syntheses, a related strategy, allow for consecutive reactions in a single reactor, avoiding the isolation of intermediates. These approaches are highly desirable for constructing complex molecules like β-amino alcohols.

A potential one-pot approach for synthesizing β-amino alcohols involves the in-situ generation of ketimines followed by a nucleophilic radical addition. nih.gov For the synthesis of this compound, a hypothetical MCR could involve the reaction of cyclohexylamine, a phenyl-containing ketone such as acetophenone, and a source of nucleophilic radicals in the presence of a titanium-based mediator system (e.g., TiCl₄/Zn). nih.gov This method proceeds under mild conditions and avoids the pre-formation of imines, making it highly efficient. nih.gov The mechanism involves the formation of a ketimine from cyclohexylamine and the ketone, which is then targeted by a ketyl radical. nih.gov

Another versatile one-pot strategy is the Strecker reaction, which combines an amine, a ketone or aldehyde, and a cyanide source to produce α-amino nitriles, which can be further elaborated. nih.gov While not a direct route, multi-step one-pot sequences built upon such classical reactions can be designed to achieve complex targets.

Table 1: Illustrative Multi-Component Reaction for β-Amino Alcohol Synthesis This table illustrates a conceptual MCR based on established methodologies.

| Component A | Component B | Component C | Mediator/Catalyst | Potential Product | Citable Methodology |

| Cyclohexylamine | Acetophenone | Methanol (B129727) (as radical source) | TiCl₄ / Zn / t-BuOOH | 1-(Cyclohexylamino)-1-phenylethane derivative | Radical addition to in-situ generated imines nih.gov |

| Amine | Aldehyde/Ketone | Cyanide Source | Acid/Base | α-Amino nitrile | Strecker Reaction nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations. For a molecule like this compound, catalytic methods are essential for forming the key C-N and C-O bonds, often with stereochemical control.

The most direct route to this compound involves the ring-opening of a suitable epoxide, such as 2-methyl-2-phenyloxirane, with cyclohexylamine. Transition metal catalysts are highly effective in promoting such reactions. rroij.com Lewis acidic metal catalysts can activate the epoxide ring, facilitating nucleophilic attack by the amine. A variety of metal salts and complexes have been shown to catalyze the aminolysis of epoxides under mild conditions, including those based on indium, zirconium, and antimony. rroij.com For instance, indium tribromide has been reported as an effective promoter for this transformation. rroij.com

Furthermore, transition metals like palladium and gold are instrumental in a vast array of C-N bond-forming reactions. mdpi.com While often applied to aryl amines, the principles of palladium-catalyzed cross-coupling could be adapted for specific precursors. Gold catalysis, for example, has been used in hydroalkoxylation reactions to form cyclic ethers, demonstrating its utility in C-O bond formation. mdpi.com

Table 2: Potential Transition Metal Catalysts for Epoxide Aminolysis Based on catalysts used for analogous ring-opening reactions.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Potential Advantage | Citable Methodology |

| Indium Tribromide (InBr₃) | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Dichloromethane (B109758) | Mild conditions, high regioselectivity | InBr₃-promoted aminolysis rroij.com |

| Sulfated Zirconia | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Solvent-free | Heterogeneous, reusable catalyst | Sulfated zirconia catalysis rroij.com |

| Antimony Trichloride (SbCl₃) | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Dichloromethane | Good yields at room temperature | SbCl₃-catalyzed aminolysis rroij.com |

| Amberlyst-15 | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Methanol | Heterogeneous, simple work-up | Solid acid catalysis rroij.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. elsevierpure.comresearchgate.net For the synthesis of an enantiomerically enriched form of this compound, organocatalysis offers promising strategies. Chiral primary β-amino alcohols, which are readily derived from amino acids, have proven to be efficient organocatalysts in various asymmetric transformations, including Michael additions. nih.gov

These bifunctional catalysts typically operate through non-covalent interactions, possessing a basic amine site to activate one reactant and a hydroxyl group for hydrogen bonding to direct the stereochemical outcome. researchgate.netnih.gov An asymmetric route to the target molecule could involve the organocatalytic conjugate addition of N-protected hydroxylamines to α,β-unsaturated aldehydes, which generates 5-hydroxyisoxazolidines that are precursors to β-amino acids and alcohols with excellent enantioselectivity (up to 99% ee). nih.gov Another approach is the enantioselective radical C-H amination of alcohols, which can be achieved using a multi-catalytic system involving a photocatalyst and a chiral copper catalyst, providing access to chiral β-amino alcohols from simple alcohol precursors. nih.gov

Table 3: Illustrative Organocatalytic Approaches for Asymmetric Synthesis This table outlines conceptual organocatalytic strategies for synthesizing chiral β-amino alcohols.

| Organocatalyst Type | Reaction Type | Substrates | Potential Outcome | Citable Methodology |

| Chiral Phosphoric Acid | Asymmetric Epoxide Opening | 2-Methyl-2-phenyloxirane, Cyclohexylamine | Enantioselective C-N bond formation | Asymmetric Ring-Opening |

| Chiral β-Amino Alcohol | Asymmetric Michael Addition | Nitroalkene, β-Keto Ester | Chiral Michael adducts (up to 99% ee) | Bifunctional Organocatalysis nih.gov |

| Proline Derivative | Asymmetric Tandem Reaction | α,β-Unsaturated Aldehyde, Hydroxylamine | Chiral 5-hydroxyisoxazolidines (>90% ee) | Iminium-enamine catalysis nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. For the synthesis of chiral amines and amino alcohols, enzymes such as transaminases and hydrolases are particularly valuable. researchgate.net

One biocatalytic route to this compound could employ a lipase. Lipases have been used to catalyze the one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines, demonstrating their utility in mediating epoxide ring-opening reactions. researchgate.net

Alternatively, transaminases (TAs) offer a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A potential precursor for the target molecule, 2-hydroxy-1-phenylpropan-1-one, could be converted to the corresponding amine via reductive amination using a TA. The reaction requires an amine donor, and while cyclohexylamine itself might not be an ideal substrate for all TAs, the resulting primary amine could be subsequently alkylated. Studies on related phenylpropan-2-amine syntheses have shown that immobilized whole-cell biocatalysts with (R)-transaminase activity can achieve very high conversion (>98%) and enantiomeric excess (≥98.5%). researchgate.net The use of enzymes in continuous-flow reactors further enhances the efficiency of such processes. researchgate.net

Table 4: Potential Biocatalytic Routes

| Enzyme Class | Reaction | Substrate(s) | Key Advantage | Citable Methodology |

| Lipase (e.g., from Aspergillus Oryzae) | Epoxide Aminolysis | 2-Methyl-2-phenyloxirane, Cyclohexylamine | One-pot synthesis, environmentally friendly | Lipase-catalyzed ring-opening researchgate.net |

| Transaminase (TA) | Asymmetric Reductive Amination | 2-Hydroxy-1-phenylpropan-1-one, Amine Donor | High enantioselectivity (>98% ee) | TA-mediated synthesis of chiral amines researchgate.net |

| Epoxide Hydrolase (EH) | Asymmetric Epoxide Hydrolysis | Racemic 2-Methyl-2-phenyloxirane | Enantiopure diol intermediate | Kinetic Resolution |

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

Optimizing reaction parameters and intensifying the process are critical for developing scalable, safe, and sustainable synthetic routes. This involves careful selection of solvents, catalysts, and reaction conditions to maximize yield and selectivity while minimizing waste and energy consumption.

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst stability, and the transition state energies of key steps. In the synthesis of this compound via epoxide aminolysis, the solvent can mediate the interaction between the amine and the epoxide.

Systematic solvent screening is a common optimization strategy. For the ring-opening of epoxides with amines, reactions have been successfully carried out in a range of media, from non-polar solvents like diisopropyl ether to polar aprotic solvents, and even in water or under solvent-free conditions. rroij.comresearchgate.net Water as a solvent is particularly attractive from a green chemistry perspective and has been shown to be effective for some heteropoly acid-catalyzed aminolysis reactions. rroij.com Solvent-free conditions, catalyzed by reagents like sulfated zirconia, can also offer high regioselectivity and simplify product purification. rroij.com The optimal solvent is highly dependent on the specific catalyst system employed.

Table 5: Hypothetical Solvent Screening for Epoxide Aminolysis This table illustrates the potential impact of different solvents on a key reaction step.

| Solvent | Polarity | Type | Potential Effect on Reaction | Citable Context |

| Toluene | Non-polar | Aprotic | May favor non-ionic pathways; common for organocatalysis. | General organic synthesis |

| Acetonitrile (MeCN) | Polar | Aprotic | Can stabilize charged intermediates; common for metal catalysis. | General organic synthesis |

| Diisopropyl ether (DIPE) | Low | Aprotic | Shown to be effective in some lipase-catalyzed reactions. researchgate.net | Biocatalysis researchgate.net |

| Water | High | Protic | Green solvent; can promote certain reactions via hydrophobic effects. | Heteropoly acid catalysis rroij.com |

| None (Solvent-free) | N/A | N/A | Reduces waste, may require higher temperatures, simplifies work-up. | Solid acid catalysis rroij.com |

Temperature and Pressure Influence on Selectivity and Yield

While specific studies on this compound are not available, the synthesis of similar amino alcohols provides insights into the potential effects of temperature and pressure.

Temperature: In related syntheses, such as the preparation of ephedrine (B3423809) analogues, temperature control is crucial for managing diastereoselectivity. google.com Generally, lower temperatures tend to favor the kinetic product, potentially leading to higher diastereomeric excess. For instance, in the reduction of α-aminoketones to form amino alcohols, controlling the reaction temperature is a key factor in achieving the desired stereoisomer. In the synthesis of 2-amino-1-phenylethanol (B123470) from styrene (B11656) oxide, the reaction temperature is carefully controlled, often starting at a lower temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature. chemicalbook.com This staged temperature profile can influence both the rate of reaction and the selectivity.

Pressure: The influence of pressure on the synthesis of amino alcohols like this compound is less commonly reported in standard laboratory-scale syntheses, which are typically conducted at atmospheric pressure. High-pressure conditions are more relevant for reactions involving gaseous reactants or when aiming to significantly alter reaction rates and equilibria, which does not appear to be a primary consideration in the common synthetic routes for this class of compounds.

Without specific experimental data for the target compound, a hypothetical data table illustrating the potential impact of temperature on yield and diastereomeric ratio (dr) for a related synthesis could be conceptualized as follows. It is crucial to note that this table is illustrative and not based on actual experimental results for this compound.

Hypothetical Influence of Temperature on a Related Amino Alcohol Synthesis

| Temperature (°C) | Yield (%) | Diastereomeric Ratio (A:B) |

|---|---|---|

| -20 | 65 | 90:10 |

| 0 | 78 | 85:15 |

| 25 (Room Temp) | 85 | 70:30 |

| 50 | 82 | 60:40 |

Continuous Flow Synthesis Methodologies

The application of continuous flow chemistry to the synthesis of active pharmaceutical ingredients and related chiral molecules is a growing field, offering advantages in terms of safety, scalability, and process control. However, no specific continuous flow synthesis methodologies for this compound have been documented in the reviewed literature.

General approaches to the continuous flow synthesis of structurally similar compounds, such as ephedrine analogues, often involve packed-bed reactors with immobilized catalysts or reagents. dcu.ie For instance, the catalytic reduction of an amino ketone precursor could be performed in a flow setup, allowing for precise control of residence time, temperature, and pressure, which in turn can influence yield and selectivity.

A conceptual continuous flow setup for a related synthesis might involve the following stages:

Reagent Introduction: Pumping solutions of the reactants (e.g., an aminoketone and a reducing agent) into a mixing zone.

Reaction Coil/Column: Passing the mixed stream through a temperature-controlled reactor coil or a column packed with a catalyst.

In-line Quenching/Work-up: Introducing a quenching solution to stop the reaction.

Product Collection: Continuously collecting the product stream for subsequent purification.

The parameters for such a system would need to be optimized for the specific reaction. A hypothetical data table for the optimization of a continuous flow synthesis of a related amino alcohol is presented below for illustrative purposes.

Hypothetical Optimization of a Continuous Flow Synthesis of a Related Amino Alcohol

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 0.5 | 10 | 10 | 75 |

| 1.0 | 10 | 5 | 68 |

| 0.5 | 25 | 10 | 88 |

| 1.0 | 25 | 5 | 82 |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexylamino 2 Phenylpropan 2 Ol

Reactivity Profile of the Secondary Amine Functionality in 1-(Cyclohexylamino)-2-phenylpropan-2-ol

The secondary amine in this compound is a nucleophilic center, capable of participating in a variety of chemical reactions. However, its reactivity is tempered by the steric bulk of the adjacent cyclohexyl group and the nearby tertiary alcohol moiety.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The addition of an alkyl group to the secondary amine of this compound to form a tertiary amine is often challenging due to steric hindrance. Standard alkylation methods may require forcing conditions. However, specialized methods have been developed for the N-alkylation of sterically hindered secondary amines. For instance, the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine can facilitate the reaction. Another effective strategy is the "hydrogen-borrowing" or "hydrogen autotransfer" catalysis, where an alcohol is used as the alkylating agent in the presence of a suitable metal catalyst, such as iridium or nickel complexes. organic-chemistry.orgnih.govresearchgate.net This method avoids the use of reactive alkyl halides and proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction.

| Reaction Type | Reagents and Conditions | Product Type | Illustrative Example | Reference |

| N-Alkylation | Alkyl tosylate, 1,2,2,6,6-pentamethylpiperidine, Toluene, Reflux | Tertiary Amine | N-Alkylation of hindered secondary amines | |

| N-Alkylation | Secondary alcohol, NNN-Ni(II) pincer complex, Mild conditions | Tertiary Amine | General Synthesis of N-Alkylation of Amines with Secondary Alcohols | nih.gov |

| N-Alkylation (Reductive Amination) | Carbonyl compound, NaBH(OAc)₃ or NaBH₃CN, Dichloroethane or Methanol (B129727) | Tertiary Amine | Reductive amination of a primary amine to a secondary amine | youtube.com |

N-Acylation: The N-acylation of the secondary amine is generally more facile than N-alkylation. This reaction, which forms an amide, can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. The selective N-acylation of amino alcohols is a well-established transformation in organic synthesis. nih.govmasterorganicchemistry.com The higher nucleophilicity of the amine compared to the hydroxyl group typically ensures that acylation occurs preferentially at the nitrogen atom. Methods employing mixed anhydrides, generated in situ from a carboxylic acid and a sulfonyl chloride, have been shown to be effective for the selective N-acylation of amino alcohols. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Product Type | Illustrative Example | Reference |

| N-Acylation | Acid chloride or anhydride, Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | Amide | N-acylation of 1-amino-2-phenylethanol | nih.gov |

| N-Acylation | Carboxylic acid, Alkyl sulfonyl chloride, Organic base | N-acyl amino alcohol | Selective N-acylation of amino alcohols | masterorganicchemistry.com |

Oxidation and Reduction Pathways of the Amine

Oxidation: The secondary amine functionality can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a nitroxide radical, while stronger oxidants can result in cleavage of the C-N bond. In the context of amino alcohols, selective oxidation of the alcohol moiety is often the desired pathway, and methods have been developed to achieve this chemoselectivity. For instance, catalyst systems like Cu/TEMPO or Cu/AZADO can selectively oxidize the alcohol in the presence of an unprotected amine. researchgate.net However, specific oxidation of the secondary amine in this compound could potentially lead to imine or nitrone formation, though this would likely require specific reagents to avoid reaction at the tertiary alcohol.

Reduction: The secondary amine in this compound is already in a reduced state and is generally stable to reducing agents. Therefore, reduction of this functionality is not a typical transformation. Any reductive process would likely target other parts of the molecule if they were susceptible, or would require harsh conditions that could lead to decomposition.

| Reaction Type | Reagents and Conditions | Potential Product Type | Illustrative Principle | Reference |

| Oxidation | Oxidizing agent (e.g., H₂O₂, KMnO₄) | Nitrone, Imine, or degradation products | General oxidation of secondary amines | khanacademy.org |

| Reduction | - | No reaction under standard conditions | Stability of secondary amines to reduction |

Participation in Ring-Forming Reactions (e.g., Heterocyclization)

The presence of both a nucleophilic amine and a hydroxyl group in a 1,2-relationship allows this compound to be a precursor for the synthesis of five-membered heterocyclic rings. A common transformation is the condensation with an aldehyde or ketone to form an oxazolidine (B1195125) ring. wikipedia.orgscirp.org This reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate, which is then trapped intramolecularly by the hydroxyl group. Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone, a structural motif present in several biologically active compounds. organic-chemistry.orgnih.gov

| Reaction Type | Reagents and Conditions | Product | Illustrative Example | Reference |

| Heterocyclization (Oxazolidine formation) | Aldehyde or Ketone, Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Substituted Oxazolidine | Condensation of a 2-aminoalcohol with an aldehyde | wikipedia.org |

| Heterocyclization (Oxazolidinone formation) | Phosgene or equivalent (e.g., CDI), Base | Substituted Oxazolidinone | Synthesis of oxazolidinones from amino alcohols | organic-chemistry.org |

Chemical Transformations Involving the Tertiary Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound is sterically hindered and less reactive than primary or secondary alcohols. Its reactions often require specific and sometimes harsh conditions.

Etherification and Esterification Reactions

Etherification: The formation of an ether from a tertiary alcohol is challenging via traditional Williamson ether synthesis due to the steric hindrance around the hydroxyl group, which disfavors an Sₙ2 reaction. Instead, acid-catalyzed methods are more suitable. nih.gov In the presence of a strong acid, the tertiary alcohol can be protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation can then be trapped by another alcohol molecule to form the ether.

Esterification: Similar to etherification, the direct esterification of a tertiary alcohol with a carboxylic acid (Fischer esterification) is often inefficient due to steric hindrance and the potential for elimination side reactions under acidic conditions. libretexts.org More effective methods for the esterification of sterically hindered alcohols involve the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

| Reaction Type | Reagents and Conditions | Product Type | Illustrative Principle | Reference |

| Etherification | Alcohol, Strong acid (e.g., H₂SO₄), Heat | Tertiary Ether | Acid-catalyzed ether synthesis from a tertiary alcohol | nih.gov |

| Esterification | Acid chloride, Pyridine (B92270) | Tertiary Ester | Esterification of a tertiary alcohol with an acid chloride | |

| Esterification | Carboxylic acid, DCC, DMAP | Tertiary Ester | Steglich esterification of a sterically hindered alcohol |

Dehydration and Elimination Studies

The dehydration of the tertiary alcohol in this compound to form an alkene is a prominent reaction, typically carried out under acidic conditions with heating. masterorganicchemistry.com The mechanism generally proceeds via an E1 pathway. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group, water. Departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. Due to the structure of this compound, the elimination would likely lead to the formation of 1-(cyclohexylamino)-2-phenylprop-1-ene as the major product, following Zaitsev's rule where applicable. Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine can effect dehydration under milder, non-acidic conditions via an E2 mechanism. libretexts.org

| Reaction Type | Reagents and Conditions | Potential Product | Mechanism | Reference |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-(cyclohexylamino)-2-phenylprop-1-ene | E1 | masterorganicchemistry.com |

| Dehydration | POCl₃, Pyridine | 1-(cyclohexylamino)-2-phenylprop-1-ene | E2 | libretexts.org |

Nucleophilic Reactivity of the Hydroxyl Oxygen

The hydroxyl group in this compound is tertiary, a structural feature that significantly influences its nucleophilic character. Generally, the nucleophilicity of an alcohol's oxygen is modest and is further diminished in tertiary alcohols due to steric hindrance. The bulky cyclohexyl and phenyl groups surrounding the hydroxyl group in this specific molecule create a sterically congested environment, making direct nucleophilic attack by the oxygen atom on an electrophilic center challenging.

Reactions such as esterification, which rely on the nucleophilic character of the hydroxyl oxygen, are expected to proceed slowly with this compound. For instance, esterification with acyl chlorides or anhydrides would likely require forcing conditions, such as high temperatures or the use of a potent acylating catalyst, to overcome the steric barrier. The reaction rate would be significantly lower compared to that of less hindered primary or secondary alcohols.

Cooperative Effects Between Amino and Hydroxyl Groups in this compound

The proximity of the amino and hydroxyl groups in a β-amino alcohol structure like this compound allows for significant intramolecular interactions that modulate its conformation and reactivity.

Intramolecular Hydrogen Bonding and Its Role in Conformation and Reactivity

The strength of this intramolecular hydrogen bond is influenced by the substituents on the nitrogen atom. frontiersin.orgresearchgate.net The presence of the electron-donating cyclohexyl group on the nitrogen in this compound can increase the basicity of the amine, thereby strengthening the O-H···N hydrogen bond compared to an unsubstituted amino alcohol. researchgate.net This enhanced hydrogen bonding can, in turn, affect the reactivity of both the amino and hydroxyl groups. For example, by engaging the hydroxyl proton, the nucleophilicity of the oxygen may be slightly enhanced, although this effect is likely counteracted by the steric hindrance. Conversely, the involvement of the nitrogen's lone pair in hydrogen bonding could decrease its availability for external reactions.

The conformational preferences of amino alcohols are a delicate balance of these intramolecular forces. frontiersin.org In N-substituted 1,3-oxazines, which share some structural similarities, the conformational preference (axial vs. equatorial) of the N-substituent is dependent on its size and the solvent polarity. researchgate.net For this compound, the bulky cyclohexyl group likely has a strong preference for an equatorial position in a chair-like conformation of the chelated ring to minimize steric strain.

Chelation and Coordination with Metal Centers

The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating with a single metal center to form a stable five-membered chelate ring. Chiral amino alcohols are well-known for their ability to form complexes with various transition metals, and these complexes often find applications in asymmetric catalysis. alfa-chemistry.comnih.gov

The coordination typically involves the nitrogen atom of the amine and the oxygen atom of the deprotonated hydroxyl group. researchgate.net The stereochemistry of the resulting metal complex is dictated by the chirality of the amino alcohol ligand. The bulky cyclohexyl and phenyl groups in this compound would create a specific chiral pocket around the metal center, which can be exploited to control the enantioselectivity of catalytic reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. mdpi.com

The stability and catalytic activity of such metal complexes depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

| Metal Ion | Potential Coordination Geometry | Potential Application in Catalysis |

| Titanium (IV) | Dimeric structures with bridging oxygen atoms have been observed in related amino alcohol complexes. researchgate.net | Intramolecular hydroamination of aminoallenes. researchgate.net |

| Copper (II) | Square planar or distorted octahedral. | Asymmetric nitroaldol (Henry) reactions. nih.gov |

| Zinc (II) | Tetrahedral or octahedral. | Various asymmetric syntheses. |

| Cobalt (II) | Tetrahedral or octahedral. | Various asymmetric syntheses. |

| Nickel (II) | Square planar or octahedral. | Various asymmetric syntheses. |

| Rhodium (I/III) | Square planar or octahedral. | Asymmetric transfer hydrogenation. mdpi.com |

| Iridium (I/III) | Octahedral. | Asymmetric hydrogenation and C-H activation. |

| Palladium (II) | Square planar. | Asymmetric C-H arylation. |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic applications.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies on reactions involving this compound are not widely reported in the literature. However, general principles can be applied to predict its kinetic behavior. For instance, in N-alkylation reactions with alcohols, which proceed via a "borrowing hydrogen" mechanism, the rate is typically dependent on the concentrations of the amine, the alcohol, and the transition metal catalyst. frontiersin.org The steric bulk of the cyclohexyl group in this compound would likely influence the rate of catalyst-substrate complex formation, a key step in the catalytic cycle.

Similarly, for reactions involving the hydroxyl group, such as oxidation or etherification, the tertiary nature of the alcohol would be a major determinant of the reaction rate. These reactions would likely follow kinetics that reflect the difficulty of accessing the sterically hindered hydroxyl group.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to a deep understanding of reaction mechanisms. For reactions involving this compound, various intermediates can be postulated based on known mechanisms for similar compounds.

In transition metal-catalyzed reactions, key intermediates would include the initial coordination complex of the amino alcohol with the metal center. mdpi.com For C-H activation or arylation reactions, organometallic intermediates where a C-H bond of the substrate is cleaved and a carbon-metal bond is formed are expected. thieme-connect.de

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. nih.govbath.ac.uk For a reaction like the intramolecular hydrogen transfer, a transition state involving a specific geometry of the O-H-N atoms would be involved. For more complex reactions, such as metal-catalyzed C-H amination, the transition state would involve the substrate, the catalyst, and the aminating agent in a highly organized structure. nih.gov The high computational cost of accurately modeling such complex systems, especially with a flexible molecule like this compound, means that such studies are challenging but essential for a complete mechanistic picture.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique employed to trace the metabolic fate of compounds and to elucidate reaction mechanisms. In the context of this compound, while specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of isotopic labeling can be applied to hypothesize how its chemical transformations could be investigated. Such studies would involve the strategic replacement of one or more atoms of the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). oup.com

The primary purpose of such an investigation would be to follow the path of the labeled atoms through a chemical reaction, providing clear evidence for bond-forming and bond-breaking steps. This is often analyzed using techniques like mass spectrometry, which detects the change in mass of the molecule and its fragments, and nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence of specific isotopes. nih.govacs.org

A hypothetical study could investigate the mechanism of a plausible transformation, such as the acid-catalyzed dehydration and rearrangement of this compound. In such a reaction, the tertiary alcohol could undergo protonation followed by the loss of a water molecule to form a tertiary carbocation. This carbocation could then undergo a rearrangement, such as a Wagner-Meerwein shift, before elimination of a proton to yield an alkene or capture of a nucleophile.

To probe this mechanism, several isotopically labeled versions of this compound could be synthesized. For instance, labeling the phenyl group with ¹³C would allow researchers to track whether the phenyl group migrates during the rearrangement. Similarly, deuterium (B1214612) labeling of the cyclohexyl ring or the propanol (B110389) backbone would help to determine the stereochemistry of the elimination step and to measure kinetic isotope effects (KIEs). wikipedia.orglibretexts.org The KIE, which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kL/kH), can provide strong evidence for the rate-determining step of the reaction. wikipedia.org A significant primary KIE would be expected if a C-H bond to a labeled hydrogen is broken in the rate-determining step. libretexts.org

The following table outlines a hypothetical set of experiments designed to investigate the acid-catalyzed rearrangement of this compound using isotopic labeling.

| Labeled Precursor | Isotope Position | Proposed Reaction | Analytical Technique | Expected Observation | Mechanistic Insight |

| [¹³C₆]-phenyl-1-(cyclohexylamino)-2-propan-2-ol | Phenyl ring | Acid-catalyzed rearrangement | ¹³C NMR, Mass Spectrometry | Tracking the ¹³C label in the rearranged product to confirm if the phenyl group migrates. | Elucidation of the migratory aptitude of the phenyl group versus other potential migrating groups. |

| 1-(cyclohexylamino)-2-phenyl-[1-¹³C]-propan-2-ol | C1 of propanol backbone | Acid-catalyzed rearrangement | ¹³C NMR, Mass Spectrometry | Following the position of the ¹³C label to determine the final position of the original C1 carbon. | Understanding the skeletal rearrangement of the propanol backbone. |

| 1-(cyclohexylamino-d₁₁)-2-phenylpropan-2-ol | Cyclohexyl ring | Acid-catalyzed rearrangement | Mass Spectrometry, ¹H NMR | Measurement of secondary KIE to probe the role of the cyclohexylamino group in the transition state. | Information on the steric and electronic effects of the cyclohexylamino group on the reaction rate. |

| This compound-d | Hydroxyl proton | Acid-catalyzed rearrangement | ¹H NMR in D₂O | Observation of H/D exchange to confirm the protonation of the hydroxyl group. | Evidence for the initial step of the acid-catalyzed reaction. |

These hypothetical studies, grounded in established principles of physical organic chemistry, illustrate how isotopic labeling could be a critical tool in building a comprehensive understanding of the chemical reactivity of this compound. oup.comnih.govwikipedia.orglibretexts.org

Advanced Spectroscopic and Structural Characterization of this compound

It is not possible to generate the requested article because publicly available, detailed experimental spectroscopic data (NMR, FT-IR, Raman) specifically for the compound "this compound" is not available in the searched scientific literature and chemical databases.

To fulfill the user's request for a thorough, informative, and scientifically accurate article structured around the provided outline, specific data including high-resolution 1D and 2D NMR spectra, details on stereochemical assignment using NMR anisotropy effects, dynamic NMR for conformational studies, and vibrational spectroscopy data (FT-IR, Raman) with interpretations of functional group frequencies and hydrogen bonding are essential.

Despite extensive searches for experimental and predicted spectroscopic information on "this compound" and its derivatives, no specific datasets were found that would allow for the creation of the requested detailed analysis and data tables. General information on spectroscopic techniques is available but cannot be used to generate content specific to this particular molecule as per the user's strict instructions.

For a comprehensive analysis as outlined, the synthesis and subsequent detailed spectroscopic characterization of this compound would need to be performed and the results published in accessible scientific literature. Without such data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Table of Compounds Mentioned:

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexylamino 2 Phenylpropan 2 Ol

Mass Spectrometry (MS) of 1-(Cyclohexylamino)-2-phenylpropan-2-ol

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₅H₂₃NO. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The instrument measures the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). By comparing the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm), the elemental formula can be unequivocally confirmed.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Typical HRMS Accuracy |

|---|---|---|---|

| C₁₅H₂₃NO | [M+H]⁺ | 234.18524 | < 5 ppm |

Fragmentation Pathways and Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z ≈ 234.2) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the original structure. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on established chemical principles.

The structure of this compound suggests several likely fragmentation points. Common fragmentation mechanisms for such molecules include α-cleavages (bond breaking adjacent to the nitrogen atom or the phenyl group), and neutral losses of stable molecules like water (H₂O).

Key predicted fragmentation pathways include:

Loss of Water: The tertiary alcohol is prone to dehydration, leading to the loss of a water molecule (18.01 Da) to form a stable carbocation at m/z ≈ 216.2.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha to the amine) can result in the formation of a cyclohexylaminomethylidene ion or a complementary fragment. A significant fragment is often observed from the cleavage between the two carbons of the propanol (B110389) backbone, leading to a benzylic cation.

Loss of Cyclohexylamine (B46788): Cleavage of the C-N bond can lead to the loss of cyclohexylamine as a neutral molecule (99.17 Da).

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 216.1747 | [C₁₅H₂₂N]⁺ | H₂O | Dehydration of the tertiary alcohol |

| 135.0808 | [C₉H₁₁O]⁺ | C₆H₁₂N | Cleavage of the C-N bond |

| 105.0699 | [C₇H₅O]⁺ | C₈H₁₈N | Benzoyl cation, formed via rearrangement and cleavage |

| 100.1121 | [C₆H₁₄N]⁺ | C₉H₁₀O | Protonated cyclohexylamine fragment from C-N bond cleavage |

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly available literature or crystallographic databases. Therefore, the following sections describe the type of information that such an analysis would yield.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

This compound possesses two chiral centers, at C1 of the propanol chain and at the tertiary alcohol carbon, C2. A single-crystal X-ray diffraction analysis would unambiguously determine the absolute configuration (R or S) at each of these centers for a given enantiomer. nih.govnih.gov This is typically achieved by using anomalous dispersion effects, often reported as the Flack parameter. nih.gov

Furthermore, the analysis would reveal the molecule's preferred conformation in the solid state. This includes the rotational orientation of the phenyl and cyclohexyl groups relative to the propanol backbone and the conformation of the cyclohexyl ring itself (typically a chair conformation).

Intermolecular Interactions, Crystal Packing, and Supramolecular Architectures

The solid-state structure is stabilized by a network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. For this compound, the key interactions would be hydrogen bonds involving the hydroxyl (-OH) and amine (-NH-) groups, which act as hydrogen bond donors, and the oxygen and nitrogen atoms, which act as acceptors.

A crystallographic study would identify and characterize these hydrogen bonds (e.g., O-H···N, N-H···O), revealing how they connect molecules into chains, sheets, or more complex three-dimensional networks. Weaker interactions, such as van der Waals forces and potential C-H···π interactions involving the phenyl ring, would also be detailed, providing a complete picture of the supramolecular architecture.

Polymorphism and Crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Currently, there are no published studies on the potential polymorphism of this compound. A comprehensive crystallization study, using various solvents and conditions, would be required to investigate whether this compound can form different crystalline polymorphs and to characterize each form that is discovered.

Chiroptical Spectroscopy of this compound

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational preferences of enantiomers and diastereomers in solution. For a molecule with multiple stereocenters such as this compound, which possesses chiral centers at both the C1 and C2 positions of the propanol backbone, chiroptical techniques are essential for a complete stereochemical assignment.

Optical Rotation and Specific Rotation Measurements

Optical rotation is the fundamental chiroptical property of a chiral substance, representing the angle to which a plane of polarized light is rotated upon passing through a sample of the compound. The magnitude and direction of this rotation are dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used. To standardize this measurement, the specific rotation ([α]) is calculated, providing a characteristic physical constant for a given chiral compound under defined conditions (typically at the sodium D-line, 589 nm, and at 20°C).

For the diastereomers of this compound, the specific rotation would be a key parameter to distinguish between the (1S,2S) and (1R,2R) enantiomeric pair from the (1S,2R) and (1R,2S) pair. Each enantiomer of a pair will rotate plane-polarized light to an equal but opposite degree. For instance, if the (1S,2S)-enantiomer exhibits a positive (dextrorotatory, +) specific rotation, the (1R,2R)-enantiomer will have a negative (levorotatory, -) specific rotation of the same magnitude.

As of the latest available data, specific experimental values for the optical rotation of the individual stereoisomers of this compound have not been reported in publicly accessible scientific literature. The hypothetical data presented in the table below illustrates how such values would be represented.

Table 1: Hypothetical Optical Rotation Data for Stereoisomers of this compound

| Stereoisomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Temperature (°C) | Wavelength (nm) |

|---|---|---|---|---|---|

| (1S,2S) | +X | c | Chloroform | 20 | 589 |

| (1R,2R) | -X | c | Chloroform | 20 | 589 |

| (1S,2R) | +Y | c | Chloroform | 20 | 589 |

| (1R,2S) | -Y | c | Chloroform | 20 | 589 |

Note: 'X' and 'Y' represent the absolute magnitude of the specific rotation for the respective diastereomeric pairs. 'c' represents a standard concentration.

Electronic Circular Dichroism (ECD) for Chiral Chromophores and Conformational Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. This technique is particularly sensitive to the spatial arrangement of chromophores, which are the parts of a molecule that absorb light. In this compound, the phenyl group serves as the primary chromophore.

The ECD spectrum provides information about the absolute configuration of the stereocenter(s) influencing the chiral environment of the chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. A positive or negative Cotton effect (a characteristic peak or trough in the ECD spectrum) at a particular wavelength is indicative of the stereochemistry.

Furthermore, ECD is a powerful tool for conformational analysis. The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. By calculating the theoretical ECD spectra for different low-energy conformations, a correlation can be made with the experimental spectrum to elucidate the predominant solution-state conformation of the molecule. For this compound, this would involve analyzing the rotational conformations around the C-N and C-C single bonds.

Detailed experimental and theoretical ECD studies specifically for this compound are not currently available in the literature.

Table 2: Hypothetical ECD Data for a Stereoisomer of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition |

|---|---|---|

| ~260 | +/- | π → π* (Phenyl ring) |

| ~210 | -/+ | π → π* (Phenyl ring) |

Note: The signs (+/-) of the Cotton effects would be opposite for the corresponding enantiomer.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. VCD provides a detailed fingerprint of the entire chiral molecular structure, as every vibrational mode can potentially be VCD active.

A key advantage of VCD is its ability to provide a wealth of stereochemical information from the entire molecule, not just the regions near a chromophore. This makes it an exceptionally powerful technique for the unambiguous determination of the absolute configuration of complex chiral molecules, including those with multiple stereocenters like this compound.

The process for absolute configuration assignment by VCD involves measuring the experimental VCD spectrum and comparing it to the theoretically calculated spectrum for one of the enantiomers. A good agreement between the experimental and calculated spectra, in terms of the signs and relative intensities of the VCD bands, allows for a confident assignment of the absolute configuration.

There are currently no published VCD studies on this compound. Such a study would be instrumental in definitively assigning the absolute stereochemistry of its diastereomers.

Table 3: Hypothetical Key VCD Bands for a Stereoisomer of this compound

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Assignment |

|---|---|---|

| ~3400 | +/- | O-H stretch |

| ~3300 | -/+ | N-H stretch |

| ~2930 | +/- | C-H stretch (cyclohexyl) |

| ~1450 | -/+ | C-H bend |

| ~1100 | +/- | C-O stretch |

Note: ΔA represents the differential absorbance. The signs would be opposite for the enantiomer.

Theoretical and Computational Chemistry Studies of 1 Cyclohexylamino 2 Phenylpropan 2 Ol

Conformational Analysis of 1-(Cyclohexylamino)-2-phenylpropan-2-ol

The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations are possible.

Potential Energy Surface Exploration Using Molecular Mechanics and Quantum Chemistry

A comprehensive conformational analysis would typically begin with an exploration of the potential energy surface (PES). This is a mathematical landscape where the energy of the molecule is a function of its geometry. Low-energy regions on the PES correspond to stable conformations.

Molecular mechanics, a method that uses classical physics to model molecular interactions, is often the first step in this exploration due to its computational efficiency. It can rapidly screen a large number of possible conformations. Following this, more accurate but computationally intensive quantum chemistry methods, such as Density Functional Theory (DFT), would be used to refine the geometries and energies of the most stable conformers identified by molecular mechanics.

Influence of Intramolecular Hydrogen Bonding and Steric Effects on Conformation

The conformation of this compound is expected to be significantly influenced by two key factors: intramolecular hydrogen bonding and steric effects. The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group allows for the formation of an intramolecular hydrogen bond. This interaction, where the hydrogen of the hydroxyl group interacts with the lone pair of electrons on the nitrogen atom (or vice-versa), can significantly stabilize certain conformations, restricting the molecule's flexibility. doi.org

Simultaneously, the bulky cyclohexyl and phenyl groups will exert steric hindrance, a repulsive force that arises when atoms are brought too close together. The final preferred conformation(s) will be a balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing effect of steric repulsion between the large substituents. The cyclohexane (B81311) ring itself exists in a dynamic equilibrium between different conformations, most notably the chair and boat forms, with the chair conformation being the most stable. wikipedia.org

Solvent Effects on Conformational Preferences

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. In a non-polar solvent, intramolecular hydrogen bonding is often a dominant factor in determining the conformation. However, in a polar, protic solvent (like water or ethanol), the solvent molecules can form hydrogen bonds with the solute's hydroxyl and amine groups. This can disrupt the intramolecular hydrogen bond, leading to a different set of preferred conformations where the molecule adopts a more extended structure to maximize its interactions with the solvent.

Quantum Chemical Calculations on this compound

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Quantum chemical calculations can determine the electronic structure of this compound, including the distribution of electrons within the molecule. This allows for the calculation of properties such as the molecular dipole moment and the partial charges on each atom. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular conformation, and comparing calculated shifts with experimental data can be a powerful tool for conformational analysis. nih.gov

IR Frequencies: The vibrational frequencies from an Infrared (IR) spectrum can also be calculated. Specific vibrational modes, such as the stretching frequencies of the O-H and N-H bonds, are particularly sensitive to hydrogen bonding. A calculated IR spectrum can help in the interpretation of experimental data and provide further evidence for the presence and strength of intramolecular hydrogen bonds.

UV-Vis Maxima: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations.

Table of Predicted Spectroscopic Data

Without specific computational studies on this compound, it is not possible to provide a data table of predicted spectroscopic properties. Such a table would be generated from the output of quantum chemical calculations.

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Reactivity Indices and Fukui Functions

Reactivity indices derived from Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.orgscm.com It quantifies the change in electron density at a given point in the molecule when the total number of electrons is altered. wikipedia.org

For this compound, the Fukui functions can be calculated to identify the most reactive sites. Generally, the Fukui function for a nucleophilic attack (ƒ+) highlights areas where an electron is most readily accepted (electrophilic sites), while the function for an electrophilic attack (ƒ-) points to sites that are most likely to donate an electron (nucleophilic sites). scm.com

In the case of this compound, one would expect the oxygen and nitrogen atoms to be the primary nucleophilic centers due to their lone pairs of electrons. The phenyl ring and the cyclohexyl group can also exhibit regions of varying electron density. A hypothetical condensed Fukui function analysis, which simplifies the continuous function into values for each atom, might look like the following:

Hypothetical Condensed Fukui Functions for this compound This table is for illustrative purposes and is based on general principles of chemical reactivity for similar functional groups.

| Atom/Group | ƒ- (Nucleophilic Attack) | ƒ+ (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| Oxygen (O) | 0.25 | 0.10 | 0.175 |

| Nitrogen (N) | 0.22 | 0.12 | 0.170 |

| Phenyl Ring (C) | 0.15 | 0.18 | 0.165 |

| Cyclohexyl Ring (C) | 0.05 | 0.08 | 0.065 |

| Propanol (B110389) Backbone (C) | 0.10 | 0.15 | 0.125 |

Values are hypothetical and represent the fractional reactivity.

Such data would suggest that the oxygen and nitrogen atoms are the most susceptible to electrophilic attack. The phenyl ring, with its delocalized π-system, would also be a significant site for various reactions. These theoretical predictions are invaluable for designing synthetic routes or understanding metabolic pathways. bas.bg

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to study dynamic processes. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments.

Dynamics in Different Solvents and Temperature Regimes

The behavior of this compound in solution is highly dependent on the solvent's polarity and the system's temperature. In a polar solvent like water, the hydrophilic alcohol and amine groups would likely form hydrogen bonds with solvent molecules. In a nonpolar solvent, the molecule might adopt a more compact conformation.

Hypothetical Root Mean Square Deviation (RMSD) of this compound in Different Solvents and Temperatures This table is illustrative, showing potential trends in molecular flexibility.

| Solvent | Temperature (K) | Average RMSD (Å) |

|---|---|---|

| Water | 298 | 1.2 ± 0.2 |

| Water | 323 | 1.8 ± 0.3 |

| Octane | 298 | 0.8 ± 0.1 |

| Octane | 323 | 1.1 ± 0.2 |

Higher RMSD values indicate greater conformational changes from the initial structure.

Intermolecular Interactions and Aggregation Behavior

In concentrated solutions or in the solid state, molecules of this compound can interact with each other. These intermolecular interactions, including hydrogen bonding between the alcohol and amine groups and π-π stacking of the phenyl rings, can lead to aggregation. nih.gov

MD simulations can model these aggregation processes by placing multiple molecules in a simulation box and observing their behavior. nih.gov The simulations could predict the most stable dimer or oligomer configurations and the primary forces driving their formation. For instance, a simulation might show that the molecules arrange to maximize hydrogen bonding between the -OH and -NH groups of neighboring molecules, with the nonpolar cyclohexyl and phenyl groups oriented outwards if in a polar solvent.

Computational Modeling of Reaction Pathways for this compound Transformations

Computational chemistry is instrumental in mapping out the potential chemical reactions a molecule can undergo, including identifying the most likely mechanisms and the energy barriers associated with them.

Transition State Characterization and Reaction Barrier Calculations

For any chemical transformation of this compound, such as its synthesis or degradation, the reaction proceeds through a high-energy transition state. Identifying the geometry and energy of this transition state is key to understanding the reaction's feasibility and kinetics. researchgate.net

For example, a potential transformation could be the N-dealkylation of the cyclohexyl group, a common metabolic process for amines. nih.govencyclopedia.pubnih.gov Computational methods can be used to model the reaction pathway, starting from the reactants, locating the transition state, and ending with the products. rsc.org The energy difference between the reactants and the transition state gives the activation energy barrier.

Hypothetical Activation Energies for a Transformation of this compound This illustrative table shows how computational chemistry can compare different potential reaction pathways.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-decyclohexylation | DFT (B3LYP/6-31G*) | 25.8 |

| O-dehydrogenation | DFT (B3LYP/6-31G*) | 32.1 |

Lower activation energy indicates a more favorable reaction pathway.

Virtual Screening of Catalytic Cycles and Ligand Design

If this compound were to be synthesized or used as a chiral ligand in a catalytic process, computational methods could be employed to design and optimize these processes. Virtual screening involves computationally testing a large library of potential catalysts or ligands to identify the most promising candidates before performing laboratory experiments. researchgate.net

For the synthesis of this amino alcohol, a proposed catalytic cycle could be modeled to understand each step's energetics and identify the rate-determining step. rsc.org If this molecule were to be used as a ligand, for instance, in asymmetric synthesis, its binding to a metal center and the subsequent interactions with a substrate could be modeled. nih.gov This allows for the rational design of more efficient and selective catalytic systems.

Stereochemical Aspects and Resolution of 1 Cyclohexylamino 2 Phenylpropan 2 Ol

Detailed Stereochemistry and Chirality of 1-(Cyclohexylamino)-2-phenylpropan-2-ol

The presence of two chiral centers in this compound means that the compound can exist as a total of four stereoisomers. These centers are located at the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxyl and phenyl groups (C2).

The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This system ranks the substituents attached to the chiral center based on their atomic number. chemistrysteps.comyale.edu

For the C1 stereocenter (the carbon attached to the nitrogen), the four substituents are:

The cyclohexylamino group.

The C2 of the propane (B168953) chain.

A hydrogen atom.

The rest of the molecule attached at the other side of the carbon.

For the C2 stereocenter (the carbon attached to the hydroxyl group), the substituents are:

The hydroxyl (-OH) group.

The phenyl (C6H5) group.

The C1 of the propane chain (connected to the amino group).

The methyl (-CH3) group.

To assign the configuration, the molecule is oriented so that the lowest-priority substituent (priority 4) points away from the viewer. masterorganicchemistry.com The direction from the highest priority (1) to the second (2) to the third (3) is then determined. A clockwise direction denotes an R (Rectus) configuration, while a counter-clockwise direction indicates an S (Sinister) configuration. libretexts.org

Table 1: Illustrative CIP Priority Assignment for Stereocenters of this compound

| Stereocenter | Substituent | Priority Assignment (Illustrative) |

| C1 | -NH(C6H11) | 1 |

| -CH(OH)(Ph)(CH3) | 2 | |

| -H | 4 (Lowest) | |

| Implicit Carbon | 3 | |

| C2 | -OH | 1 |

| -C6H5 (Phenyl) | 2 | |

| -CH(NHC6H11) | 3 | |

| -CH3 | 4 (Lowest) |

Note: This table provides a conceptual illustration of the priority assignment process based on standard CIP rules.

With two chiral centers, this compound has four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).